

An In-depth Technical Guide to the Oxidizing Properties of Chloric Acid

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Compound of Interest

Compound Name: Chloric acid

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Abstract

Chloric acid (HClO_3) is a significant oxoacid of chlorine, primarily existing in aqueous solutions, where it functions as both a strong acid and a potent oxidizing agent.[1] With chlorine in the +5 oxidation state, **chloric acid** is thermodynamically unstable, particularly at higher concentrations, and readily participates in redox reactions.[1][2][3] This guide provides a comprehensive examination of the core oxidizing properties of **chloric acid**, including its reactivity with various substrates, relevant quantitative data, and detailed experimental protocols for its preparation and analysis. Its role as a precursor to chlorate salts and its applications in specialized oxidation chemistry are also highlighted.[1]

Core Oxidizing Properties

The oxidizing capability of **chloric acid** is fundamentally linked to the high oxidation state (+5) of its central chlorine atom.[3][4] This intermediate oxidation state makes it susceptible to reduction to lower, more stable oxidation states (e.g., +3, +1, 0, -1). **Chloric acid** is a more powerful oxidizing agent than chlorous acid but less so than **perchloric acid**.

Concentrated solutions of **chloric acid** are strong oxidizers capable of igniting organic materials upon contact.[2][5] Its oxidizing strength is comparable to that of fuming nitric acid.[5] The compound is thermodynamically unstable and tends to undergo disproportionation, especially in concentrations above 30-40%.[2][5]

Physicochemical and Thermodynamic Data

A summary of the key properties of **chloric acid** is presented in Table 1.

Property	Value
Chemical Formula	HClO ₃
Molar Mass	84.45914 g/mol [2]
Appearance	Colorless aqueous solution[2]
Acidity (pKa)	≈ -2.7[1][2]
Chlorine Oxidation State	+5[3][4]
Stability	Stable in cold aqueous solution up to ~30%[2]

The oxidizing strength of **chloric acid** relative to other chlorine oxoacids can be quantitatively compared using their standard reduction potentials, as shown in Table 2. A more positive E° value indicates a stronger oxidizing agent.

Half-Reaction	Standard Reduction Potential (E°) (V)
$\text{ClO}_4^- + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{ClO}_3^- + \text{H}_2\text{O}$	+1.201
$\text{ClO}_3^- + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{ClO}_2^- + \text{H}_2\text{O}$	+1.214
$\text{ClO}_3^- + 3\text{H}^+ + 2\text{e}^- \rightarrow \text{HClO}_2 + \text{H}_2\text{O}$	+1.181
$\text{ClO}_3^- + 6\text{H}^+ + 5\text{e}^- \rightarrow \frac{1}{2}\text{Cl}_2 + 3\text{H}_2\text{O}$	+1.47
$\text{ClO}_3^- + 6\text{H}^+ + 6\text{e}^- \rightarrow \text{Cl}^- + 3\text{H}_2\text{O}$	+1.45

Note: Data compiled from various standard electrochemistry sources. The specific potential for the reduction of the chlorate ion (ClO₃⁻) can vary depending on the reaction products.

Key Oxidation Reactions

Chloric acid's reactivity is diverse, encompassing reactions with metals, non-metals, and halides, as well as undergoing disproportionation.

Reaction with Metals

The reaction of **chloric acid** with metals depends on the metal's activity.[\[5\]](#)

- Active Metals (e.g., Mg, Zn): These metals react with **chloric acid** primarily as a strong acid, leading to the evolution of hydrogen gas, with only a small fraction of the acid being reduced.
[\[5\]](#)
- Less Active Metals (e.g., Fe, Cu, Ag): With these metals, **chloric acid** acts as an oxidizing acid, dissolving the metal without evolving hydrogen gas. The products include metal chlorates, chlorides, and potentially oxides.[\[5\]](#)

A summary of observed reactions with various metals is provided in Table 3.

Metal	Reactivity with Chloric Acid
Aluminum (Al)	Reacts, chloric acid is reduced. [5]
Copper (Cu)	Reacts, complete dissolution, no gas released. [5]
Iron (Fe)	Reacts, ~95% of the chloric acid is reduced, no gas released. [5]
Magnesium (Mg)	Reacts, ~5% of Mg reduces the chloric acid. [5]
Nickel (Ni)	Reacts, complete dissolution, no gas released. [5]
Silver (Ag)	Reacts, chloric acid is reduced, forming chlorate and chloride. [5]
Tin (Sn)	Reacts, complete dissolution, no gas released. [5]
Zinc (Zn)	Reacts, ~14% of the chloric acid is reduced. [5]

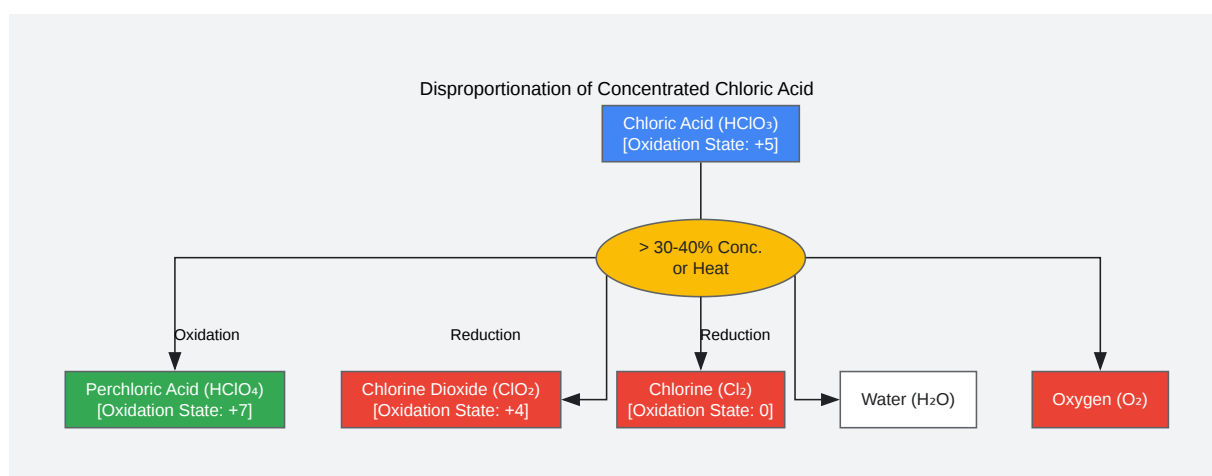
Disproportionation

Chloric acid is prone to disproportionation, especially when heated or in concentrations above 30-40%.[\[2\]](#)[\[5\]](#) In these reactions, the chlorine atom in the +5 oxidation state is simultaneously

oxidized to **perchloric acid** (+7 state) and reduced to species with lower oxidation states like chlorine dioxide (+4), chlorine (0), and oxygen (-2).^{[2][5]}

Key disproportionation reactions include:

- $8 \text{HClO}_3 \rightarrow 4 \text{HClO}_4 + 2 \text{H}_2\text{O} + 2 \text{Cl}_2 + 3 \text{O}_2$ ^{[2][5]}
- $3 \text{HClO}_3 \rightarrow \text{HClO}_4 + \text{H}_2\text{O} + 2 \text{ClO}_2$ ^{[2][5]}



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Caption: Disproportionation pathway of **chloric acid**.

Reaction with Non-Metals and Halides

Chloric acid is a potent oxidizer for various non-metallic compounds and halide ions.

- Sulfur Dioxide (SO₂):** Aqueous **chloric acid** readily oxidizes sulfur dioxide to sulfuric acid. This reaction is utilized in some industrial processes for the simultaneous removal of NO_x and SO_x from flue gases.^{[6][7]}

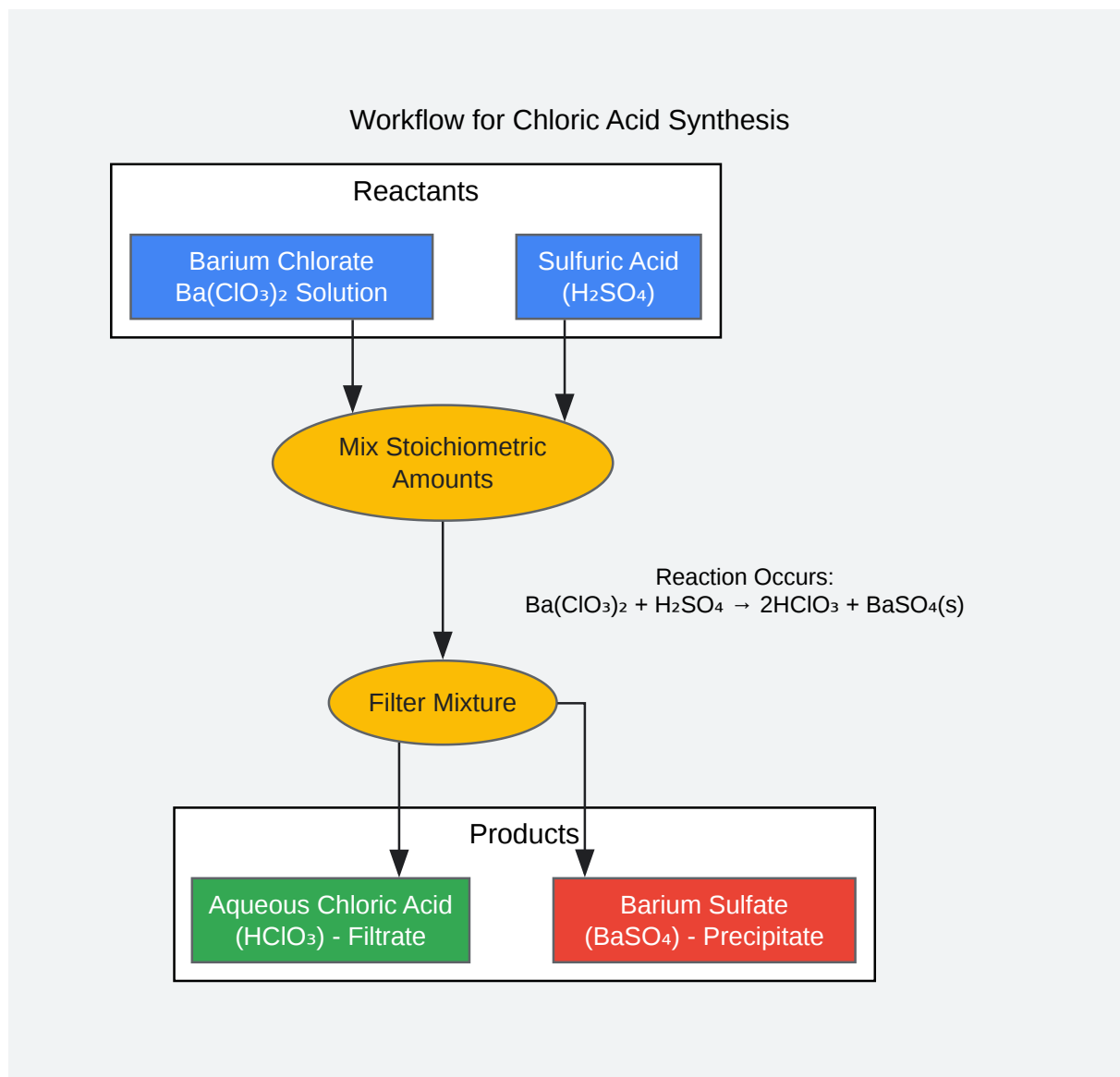
- $\text{Cl}_2 + 2\text{H}_2\text{O} + \text{SO}_2 \rightarrow \text{H}_2\text{SO}_4 + 2\text{HCl}$ (Note: This overall reaction often involves chlorine generated from **chloric acid** chemistry)[8]
- Halide Ions: **Chloric acid** can oxidize halide ions. For instance, it will oxidize iodide ions (I^-) to iodine (I_2). This reaction forms the basis of iodometric titrations to quantify its oxidizing power. It is not a strong enough oxidizing agent to oxidize chloride ions under standard conditions.[9][10][11]

Experimental Protocols

Safety Precaution: **Chloric acid** is a strong oxidizing agent and is corrosive.[2] Concentrated solutions can ignite organic materials.[5] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experiment 1: Preparation of a Dilute Chloric Acid Solution

This protocol describes the synthesis of **chloric acid** via the reaction of barium chlorate with sulfuric acid, a common laboratory method.[2]



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Caption: Preparation of **chloric acid** from barium chlorate.

Methodology:

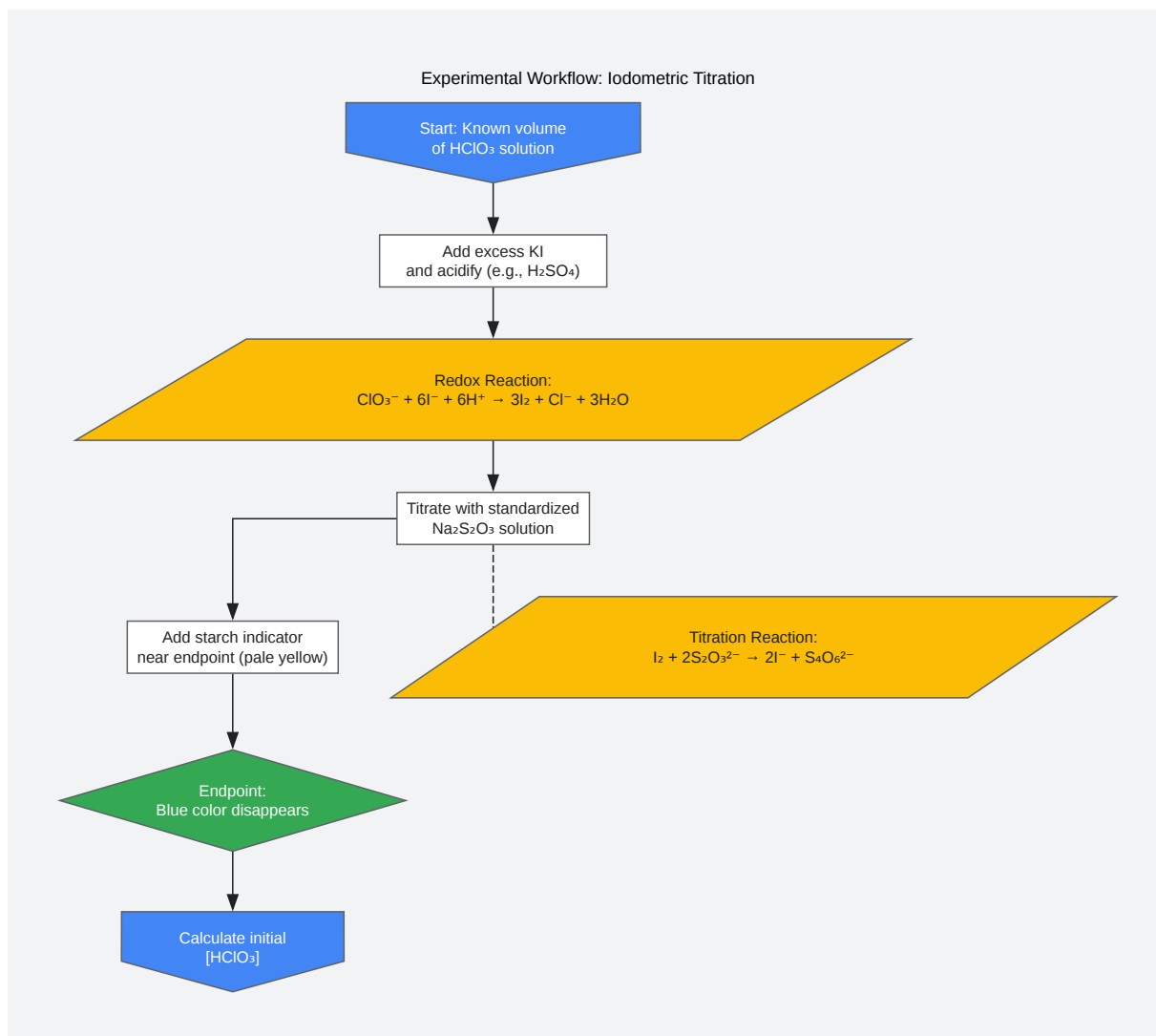
- Preparation of Reactant Solutions: Prepare an aqueous solution of barium chlorate, $\text{Ba}(\text{ClO}_3)_2$. Separately, prepare a dilute solution of sulfuric acid (H_2SO_4).
- Reaction: Slowly add the sulfuric acid solution to the barium chlorate solution with constant stirring. A white precipitate of barium sulfate (BaSO_4) will form immediately. The addition

should be stoichiometric to avoid excess reactants in the final solution.

- Equation: $\text{Ba}(\text{ClO}_3)_2(\text{aq}) + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow 2\text{HClO}_3(\text{aq}) + \text{BaSO}_4(\text{s})$ [2]
- Separation: Allow the precipitate to settle. Separate the aqueous **chloric acid** solution from the barium sulfate precipitate by gravity filtration or decantation.
- Storage: Store the resulting **chloric acid** solution in a cool, dark place. Do not attempt to concentrate the solution by heating above 40°C due to the risk of decomposition.[2][5]

Experiment 2: Iodometric Titration to Determine Oxidizing Strength

This protocol quantifies the oxidizing capacity of a **chloric acid** solution by reacting it with excess iodide and then titrating the liberated iodine with a standardized sodium thiosulfate solution.[12]



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Caption: Workflow for iodometric titration of **chloric acid**.

Methodology:

- **Sample Preparation:** Pipette a precise volume of the prepared **chloric acid** solution into an Erlenmeyer flask.
- **Iodine Liberation:** Add an excess of potassium iodide (KI) solution to the flask. The solution must be acidified (e.g., with dilute H_2SO_4) to provide the H^+ ions required for the reaction. The chlorate ions will oxidize the iodide ions to iodine, resulting in a brown-colored solution.
 - Reaction: $\text{ClO}_3^-(\text{aq}) + 6\text{I}^-(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow \text{Cl}^-(\text{aq}) + 3\text{I}_2(\text{aq}) + 3\text{H}_2\text{O}(\text{l})$
- **Titration:** Titrate the liberated iodine with a standardized solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) until the solution turns a pale yellow.[\[12\]](#)
- **Indicator:** Add a few drops of starch indicator. The solution will turn a deep blue-black due to the formation of the starch-iodine complex.[\[12\]](#)
- **Endpoint:** Continue the titration dropwise until the blue color disappears completely. This marks the endpoint.[\[12\]](#)
 - Reaction: $\text{I}_2(\text{aq}) + 2\text{S}_2\text{O}_3^{2-}(\text{aq}) \rightarrow 2\text{I}^-(\text{aq}) + \text{S}_4\text{O}_6^{2-}(\text{aq})$ [\[12\]](#)
- **Calculation:** From the volume of $\text{Na}_2\text{S}_2\text{O}_3$ used, calculate the moles of I_2 produced, and subsequently, the initial concentration of the **chloric acid**.

Conclusion

Chloric acid is a powerful oxidizing agent, a property derived from the +5 oxidation state of chlorine.[\[3\]](#) Its reactivity is highly dependent on concentration and the nature of the reducing agent. While its instability, particularly in concentrated forms, presents handling challenges, its strong oxidizing character makes it a valuable reagent in specific chemical syntheses and industrial applications, such as the production of chlorates and in certain pollution control technologies.[\[1\]](#)[\[6\]](#)[\[13\]](#) A thorough understanding of its redox chemistry, as outlined in this guide, is essential for its safe and effective use in research and development.

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